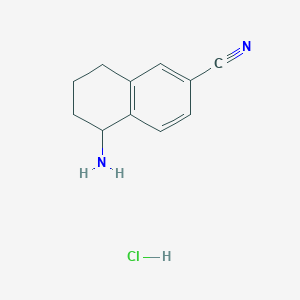

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

CAS No.: 903558-62-3

Cat. No.: VC2556941

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903558-62-3 |

|---|---|

| Molecular Formula | C11H13ClN2 |

| Molecular Weight | 208.69 g/mol |

| IUPAC Name | 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H |

| Standard InChI Key | DTVGTFOEOYKYJO-UHFFFAOYSA-N |

| SMILES | C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl |

| Canonical SMILES | C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl |

Introduction

Chemical Structure and Basic Information

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a derivative of tetrahydronaphthalene featuring a partially hydrogenated naphthalene ring system. Its structure incorporates an amino group at the 5-position and a nitrile group at the 2-position, with the compound existing as a hydrochloride salt. This configuration contributes to its unique chemical properties and potential applications in research.

The compound belongs to the tetrahydronaphthalene class, which is characterized by a partially hydrogenated naphthalene core structure. The presence of both an amino group and a nitrile group provides reactive sites that make this compound valuable for further chemical modifications and synthesis applications.

Basic Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 903558-62-3 |

| Molecular Formula | C11H13ClN2 |

| Molecular Weight | 208.69 g/mol |

| IUPAC Name | 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride |

| InChI | InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H |

| InChI Key | DTVGTFOEOYKYJO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl |

Table 1: Identification data for 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

Physical and Chemical Properties

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride exhibits notable physical and chemical properties that influence its behavior in various research applications. As a hydrochloride salt, it demonstrates improved solubility in polar solvents compared to its free base form. This enhanced solubility profile is particularly advantageous in pharmaceutical research and chemical synthesis applications.

The compound features a nitrile group that serves as an electron-withdrawing functionality, which affects the electronic distribution within the molecule. This electronic characteristic influences its reactivity patterns and potential for further derivatization. The amino group, being nucleophilic in nature, provides a site for various chemical transformations including alkylation, acylation, and other substitution reactions.

The stereochemistry of the compound is significant, as it can exist in both (R) and (S) configurations at the 5-position where the amino group is attached. These stereoisomers may exhibit different biological activities and properties, making stereochemical control an important consideration in synthesis methods .

Synthesis Methods

Stereoselective Synthesis

For applications requiring specific stereoisomers, asymmetric synthesis approaches have been developed for similar compounds. These methods typically employ chiral catalysts or chiral auxiliaries to control the stereochemistry during key bond-forming steps .

A patented method for synthesizing similar tetrahydronaphthalene derivatives employs asymmetric induction using chiral reagents. For example, the synthesis of (S)-2-amino-5-methoxytetralin hydrochloride uses R-(+)-α-phenylethylamine as a chiral reagent to achieve high stereoselectivity. This approach could potentially be adapted for the synthesis of stereochemically pure 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride .

Alternative Synthetic Route via Multi-Component Reactions

An alternative approach for synthesizing tetrahydronaphthalene carbonitrile derivatives involves multi-component domino reactions. Research has demonstrated that 4-aryl-2-(piperidin/pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile derivatives can be synthesized using base-catalyzed domino reactions involving appropriate precursors .

This methodology provides a potentially efficient route to structurally related compounds and could be adapted for the synthesis of 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile or its derivatives. The reaction involves the formation of intermediate pyran structures that undergo further transformation to yield the desired tetrahydronaphthalene framework .

Chemical Reactivity and Transformations

Reactivity Profile

The reactivity of 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is primarily dictated by its functional groups. The nitrile group can participate in various transformations, including hydrolysis to form carboxylic acids or amides, reduction to primary amines, and various addition reactions. The amino group can undergo alkylation, acylation, and other nucleophilic substitution reactions.

The partially hydrogenated naphthalene core provides conformational flexibility that may affect the accessibility and reactivity of the functional groups. This structural feature distinguishes tetrahydronaphthalene derivatives from their fully aromatic counterparts and can influence their chemical behavior and biological activity .

| Transformation | Reagents | Potential Products |

|---|---|---|

| Nitrile hydrolysis | Acid or base catalysts | Carboxylic acid derivatives |

| Nitrile reduction | Reducing agents (NaBH4, LiAlH4) | Primary amines |

| Amino group acylation | Acid chlorides or anhydrides | Amide derivatives |

| Amino group alkylation | Alkyl halides | Secondary or tertiary amines |

| Diazotization | Sodium nitrite, HCl | Diazonium salts (precursors to various derivatives) |

Table 2: Potential chemical transformations of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

Research Applications

Pharmaceutical Research

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride and its derivatives have potential applications in pharmaceutical research. Tetrahydronaphthalene derivatives have been investigated for various biological activities, including as inhibitors of enzyme pathways relevant to disease treatment .

Research on related compounds has demonstrated that tetrahydronaphthalene-derived structures can serve as potent inhibitors of the Raf pathway, which is implicated in various cancers. These compounds have shown good pharmacokinetic properties in rodents and inhibitory effects on tumor growth in mouse xenograft models .

The specific positioning of the amino and nitrile groups in 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride creates opportunities for further modification to develop compounds with enhanced bioactivity and specificity for target proteins .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its functional groups that allow for further chemical modifications. The amino group provides a site for introducing various substituents, while the nitrile group can be transformed into different functional groups including amines, amides, and carboxylic acids.

The partially hydrogenated naphthalene core also offers opportunities for selective functionalization at various positions, making this compound useful in constructing more complex molecular architectures. This synthetic versatility makes 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride a potentially valuable intermediate in the synthesis of bioactive compounds and pharmaceutical candidates.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride exist, each with variations in the position of functional groups or the nature of the substituents. Understanding these relationships provides context for the unique properties of our compound of interest.

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride | C11H13ClN2 | 208.69 g/mol | Reference compound |

| (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride | C11H13ClN2 | 208.69 g/mol | Specific R-stereoisomer |

| (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride | C11H13ClN2 | 208.69 g/mol | Specific S-stereoisomer |

| 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride | C11H14ClNO2 | 227.69 g/mol | Amino group at 8-position; carboxylic acid instead of nitrile |

| 5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride | C11H13ClFNO2 | 227.69 g/mol | Additional fluoro substituent; carboxylic acid instead of nitrile |

| 5,6,7,8-Tetrahydronaphthalene-2,3-diamine | C10H14N2 | 162.23 g/mol | Diamino compound without nitrile or hydrochloride |

Table 3: Comparison of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride with structural analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume